Product packaging for GI-530159 HCl(Cat. No.:)

GI-530159 HCl

Cat. No.: B1192779
M. Wt: 664.2914
InChI Key: BFXHILRIOVXRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of K2P Channel Superfamily and Physiological Significance

The K2P channel superfamily in mammals is encoded by 15 genes and is categorized into six subfamilies based on structural and functional characteristics: TWIK, TREK, TASK, TALK, THIK, and TRESK. nih.govneurology.orgnih.gov These channels are generally considered "leak" or "background" channels because they can remain open at the resting membrane potential, allowing a steady outward flow of potassium ions. sophion.com This outward current is fundamental to many cellular functions.

Basal Membrane Conductance and Resting Membrane Potential Regulation

K2P channels are primary contributors to the background potassium conductance in many neurons. sophion.comnih.gov This "leak" of potassium ions across the cell membrane is a key factor in establishing and maintaining the resting membrane potential. sophion.comnih.gov By stabilizing the resting membrane potential, K2P channels help to counteract excitatory inputs and maintain cellular homeostasis. patsnap.com The activity of these channels ensures that neurons have a stable baseline electrical state, which is essential for proper neuronal function.

Role in Cellular Excitability Control

By modulating the resting membrane potential, K2P channels exert significant control over cellular excitability. sophion.comnih.gov The outward potassium current through these channels tends to hyperpolarize the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. nih.gov Consequently, the activation of K2P channels dampens neuronal excitability, while their inhibition increases it. nih.gov This regulatory role is critical in preventing aberrant neuronal firing and is implicated in various neurological processes. ontosight.ai

The TREK Subfamily of K2P Channels (TREK1 and TREK2)

The TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1) and TREK-2 (K2P10.1), is a well-studied group within the K2P channel family. nih.gov These channels are notable for their sensitivity to a wide range of physical and chemical stimuli. nih.gov

Structural Characteristics and Functional Modulators

Like all K2P channels, TREK subfamily members are dimers, with each subunit containing four transmembrane domains and two pore-forming loops. nih.govnih.gov A distinctive feature of K2P channels is the "cap" structure formed by the extracellular linkers, which makes them insensitive to many classic potassium channel blockers. neurology.orgnih.gov The activity of TREK channels is modulated by various factors, including mechanical stretch, temperature, pH, lipids, and signaling molecules. nih.govnih.gov For instance, TREK-1 is inhibited by extracellular acidification, whereas TREK-2 is activated by it. pnas.org The chemical compound GI-530159 HCl has been identified as a selective opener of TREK-1 and TREK-2 channels. hodoodo.comnih.gov It demonstrates selectivity for TREK-1 and TREK-2 over other K2P channels like TRAAK and TASK3. hodoodo.comtocris.com

Detailed research findings on this compound's interaction with TREK channels:

Activation of TREK-1 and TREK-2: GI-530159 is a potent activator of both TREK-1 and TREK-2 channels. nih.govtocris.com

Selectivity: It shows high selectivity for TREK-1/2 over other channels, including TRAAK and TASK3. tocris.comnih.gov

Mechanism of Action: While the precise binding site is still under investigation, GI-530159's activation of TREK channels leads to membrane hyperpolarization and a reduction in neuronal firing frequency. nih.govnih.gov

EC50 Value: The half-maximal effective concentration (EC50) for GI-530159 on human TREK-1 channels is approximately 0.76 μM. hodoodo.comtocris.com

Expression Patterns in the Nervous System and Peripheral Tissues

TREK-1 and TREK-2 channels are widely expressed throughout the central and peripheral nervous systems, though their distribution patterns can be distinct. pnas.orgpnas.org

Central Nervous System: TREK-1 is highly expressed in brain regions such as the striatum and cortex, while TREK-2 is more prominent in the cerebellar granule cell layer. Both are found in the hippocampus. pnas.org

Peripheral Nervous System: Both channels are present in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. nih.govfrontiersin.org Their expression in these sensory neurons is critical for their role in perceiving various stimuli. nih.gov

Involvement in Sensory Transduction and Nociception

Sensory transduction is the process of converting a physical or chemical stimulus into an electrical signal in a sensory neuron. uconn.edu Nociception is the sensory process that provides the signals that lead to pain.

TREK channels play a significant role in polymodal sensory perception, including touch, temperature, and pain. pnas.org

Mechanosensation: TREK-1 is a stretch-sensitive channel, and its absence leads to increased sensitivity to light touch. gla.ac.uk

Thermosensation: Both TREK-1 and TRAAK channels are involved in sensing both warm and cold temperatures. embopress.orgrupress.org They contribute to setting the threshold for temperature sensation. embopress.org

Nociception: The expression of TREK-1 and TREK-2 in nociceptive neurons is crucial for modulating pain signals. pnas.orguconn.edu Activation of these channels in sensory neurons can reduce their excitability, suggesting that openers of TREK channels, like GI-530159, could have analgesic properties. nih.govkent.ac.uk Studies have shown that GI-530159 reduces the firing frequency of rat dorsal root ganglion neurons, providing pharmacological evidence for the role of TREK channels in sensory neuron excitability. nih.govkent.ac.uk

Relevance to Neurological Processes and Disorders

The profound influence of K2P channels on neuronal excitability makes them highly relevant to a variety of neurological processes and disorders. tocris.com Their dysfunction has been implicated in a range of conditions, highlighting their importance in maintaining neurological health. tocris.com

K2P channels, particularly the TREK subfamily (TWIK-related K+ channels), are critical in regulating the excitability of somatosensory nociceptive neurons, which are responsible for sensing pain. nih.govnih.gov The activation of these channels can lead to a reduction in neuronal firing, suggesting their potential as targets for novel analgesic agents. nih.govnih.gov Research has shown that TREK channel activation can decrease the excitability of small dorsal root ganglion (DRG) neurons, which are key components of the pain pathway. researchgate.net

Beyond pain, K2P channels are involved in other neurological and psychiatric conditions. For instance, their activity is modulated by mood stabilizers and they are considered a target for antidepressants like fluoxetine. biorxiv.org This suggests a role in the pathophysiology of depression. biorxiv.org Furthermore, disruptions in K2P channel function have been linked to epilepsy, as their role in stabilizing membrane potential helps to prevent the excessive neuronal firing characteristic of seizures. tocris.com

The Role of this compound in K2P Channel Research

To better understand the specific roles of K2P channels in health and disease, researchers rely on selective pharmacological tools. This compound is a chemical compound that has been identified as a novel and selective opener of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels. medchemexpress.comhodoodo.com

Detailed Research Findings

Research has demonstrated that GI-530159 is a potent activator of TREK-1 and TREK-2 channels. medchemexpress.com It exhibits selectivity for these channels over other K2P channels such as TRAAK and TASK3, as well as a range of other potassium channels. tocris.commedchemexpress.com This selectivity is crucial for isolating the specific contributions of TREK-1 and TREK-2 to neuronal function.

The primary effect of GI-530159 is to enhance the activity of TREK-1 and TREK-2 channels, leading to an increased outflow of potassium ions from the neuron. nih.gov This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. tocris.commedchemexpress.com

In vitro studies using cultured rat dorsal root ganglion (DRG) neurons have shown that the application of GI-530159 leads to a significant reduction in firing frequency and a small hyperpolarization of the resting membrane potential. nih.govmedchemexpress.com This provides direct evidence of its ability to reduce neuronal excitability. nih.govmedchemexpress.com

The development of selective K2P channel openers like GI-530159 provides a valuable pharmacological tool for investigating the presence and function of mechanosensitive TREK channels in sensory neurons. nih.govnih.gov Such research could pave the way for the development of new therapeutic strategies for conditions involving neuronal hyperexcitability, such as chronic pain. nih.govnih.gov

Compound/ChannelEC50 (µM)MethodCell LineReference
GI-530159 on TREK-1 0.76⁸⁶Rb efflux assayCHO cells tocris.commedchemexpress.com
GI-530159 on TREK-1 0.8⁸⁶Rb efflux assayRecombinant human TREK-1 medchemexpress.com
GI-530159 on TREK-1 0.9ElectrophysiologyRecombinant human TREK-1 medchemexpress.com
ChannelEffect of GI-530159 (1 µM or 10 µM)Reference
TREK-1 Activation medchemexpress.com
TREK-2 Activation medchemexpress.com
TRAAK No significant effect medchemexpress.com
TASK3 No significant effect medchemexpress.com

Properties

Molecular Formula

C27H24Cl4F6N2O2

Molecular Weight

664.2914

IUPAC Name

4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] tetrahydrochloride

InChI

InChI=1S/C27H20F6N2O2.4ClH/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24;;;;/h1-16H,34-35H2;4*1H

InChI Key

BFXHILRIOVXRIO-UHFFFAOYSA-N

SMILES

FC(C(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)(C3=CC=C(OC4=CC=C(N)C=C4)C=C3)C(F)(F)F)(F)F.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GI-530159;  GI 530159;  GI530159;  GI-530159 HCl;  GI-530159 hydrochloride;  GI-530159 tetrahydrochloride

Origin of Product

United States

Gi 530159 Hcl: a Selective Pharmacological Probe for Trek Channels

Discovery and Characterization as a K2P Channel Opener

GI-530159 is described as a novel, selective, and mechanosensitive opener of K2P channels. westminster.ac.uknih.govmedkoo.comnih.govhodoodo.comkent.ac.uk Its characterization as a K2P channel opener has been demonstrated through various experimental approaches, including 86Rb efflux assays, whole-cell patch-clamp recordings, and single-channel patch-clamp recordings utilizing recombinant TREK channels. westminster.ac.uknih.gov These methods allow for the assessment of the compound's ability to increase potassium ion flow through these channels.

Selective Agonism of TREK1 (K2P2.1) Channels

Research has established GI-530159 as a selective agonist of TREK1 (K2P2.1) channels. westminster.ac.uknih.govmedkoo.comnih.govhodoodo.comkent.ac.ukrndsystems.commedchemexpress.comtocris.commdpi.com Studies involving recombinant human TREK1 channels have provided quantitative data regarding its potency. For instance, EC50 values for TREK1 activation have been reported around 0.76 µM in 86Rb efflux experiments and 0.9 µM in electrophysiological recordings. kent.ac.ukrndsystems.commedchemexpress.comtocris.com This indicates that GI-530159 can activate TREK1 channels at relatively low micromolar concentrations.

Specificity Profile Over Other K2P Subtypes (e.g., TRAAK, TASK3)

A key feature of GI-530159 is its selectivity within the K2P channel family. Studies have shown that it exhibits selectivity for TREK1 and TREK2 channels over other K2P subtypes, including TRAAK (K2P4.1) and TASK3 (K2P9.1). westminster.ac.uknih.govmedkoo.comnih.govkent.ac.ukrndsystems.commedchemexpress.comtocris.comnih.govresearchgate.net Experiments have indicated that GI-530159 has no detectable action or significant effects on TRAAK channels. westminster.ac.uknih.govnih.govkent.ac.uk This specificity makes GI-530159 a valuable tool for researchers aiming to investigate the specific roles of TREK channels without significantly impacting the activity of other closely related K2P channels like TRAAK and TASK3.

K2P Channel Subtype Effect of GI-530159 EC50 (if available)
TREK1 (K2P2.1) Activation/Opening ~0.76 µM (Rb efflux), ~0.9 µM (electrophysiology) kent.ac.ukrndsystems.commedchemexpress.comtocris.com
TREK2 (K2P10.1) Activation/Opening Not consistently reported in snippets
TRAAK (K2P4.1) No detectable action/significant effect westminster.ac.uknih.govnih.govkent.ac.uk N/A
TASK3 (K2P9.1) No significant effect medkoo.comrndsystems.commedchemexpress.comtocris.com N/A

Differential Effects on Other Potassium Channel Families

While the primary focus is on its K2P activity, studies characterizing GI-530159 have also examined its effects on potassium channels outside the K2P family. The key research paper indicates that GI-530159 had no significant effect on other potassium channels tested. westminster.ac.uknih.govnih.gov This suggests a degree of specificity beyond just the K2P family, although comprehensive data on a wide range of other potassium channel families is not detailed in the provided snippets.

Agonistic Properties on TREK2 (K2P10.1) Channels

In addition to its effects on TREK1, GI-530159 also demonstrates agonistic properties on TREK2 (K2P10.1) channels. westminster.ac.uknih.govmedkoo.comnih.govkent.ac.ukrndsystems.commedchemexpress.comtocris.commdpi.com Similar to TREK1, GI-530159 activates TREK2 channels, as shown by electrophysiological recordings. westminster.ac.uknih.govnih.govkent.ac.uk While a specific EC50 value for TREK2 activation is not as widely reported as for TREK1 in the available information, its activity on TREK2 is consistently noted. westminster.ac.uknih.govnih.govkent.ac.uk This dual activation of both TREK1 and TREK2 channels positions GI-530159 as a tool for studying the combined roles of these two closely related K2P subtypes.

Chemical Formulations and Experimental Utility

GI-530159 is available in different forms, including the free base (CAS# 69563-88-8) and as a hydrochloride salt (HCl). medkoo.comhodoodo.com The formation of the hydrochloride salt is a common practice in medicinal chemistry and pharmacology to improve the aqueous solubility of a compound, which is beneficial for preparing stock solutions and conducting experiments in aqueous biological buffers. mdpi.comnih.gov GI-530159 HCl is typically supplied as a solid powder. medkoo.com Its solubility has been reported in common laboratory solvents such as DMSO and ethanol. rndsystems.comtocris.comsigmaaldrich.com The compound is intended strictly for laboratory research use. medkoo.comhodoodo.comrndsystems.comtocris.com

Molecular and Cellular Mechanisms of Gi 530159 Hcl Action

Effects on Native Neuronal Excitability

The functional consequences of TREK channel activation by GI-530159 HCl have been investigated in native neurons, particularly dorsal root ganglion (DRG) neurons, which play a crucial role in sensory perception, including pain. nih.govwestminster.ac.uk Transcriptome analysis has confirmed the expression of TREK-1 and TREK-2 channels in these neurons. nih.gov

Current-clamp recordings from cultured rat DRG neurons have demonstrated that application of this compound at a concentration of 1 µM leads to a significant reduction in neuronal firing frequency. nih.govnih.gov This is accompanied by a small but significant hyperpolarization of the resting membrane potential. nih.govnih.gov By activating the outward potassium current through TREK channels, this compound effectively dampens neuronal excitability, making it more difficult for the neuron to reach the threshold for firing an action potential. medchemexpress.comnih.gov This provides pharmacological evidence for the role of mechanosensitive TREK channels in sensory neurons. nih.govwestminster.ac.uk

Modulation of Dorsal Root Ganglion (DRG) Neuron Membrane Potential and Excitability

This compound has been shown to significantly influence the membrane potential and excitability of dorsal root ganglion (DRG) neurons. hodoodo.comnih.govmedchemexpress.comnih.govresearchgate.net These neurons are key components of the sensory nervous system, responsible for transmitting information from the periphery to the central nervous system. The compound's ability to modulate their activity underscores its potential as a tool for studying sensory processing.

Current-clamp recording studies have provided detailed insights into the effects of this compound on DRG neuron function. In these experiments, the application of GI-530159 at a concentration of 1 μM led to a notable decrease in the firing frequency of these neurons. hodoodo.comnih.govmedchemexpress.comwestminster.ac.ukkent.ac.uk This reduction in neuronal firing is a direct consequence of the compound's impact on the cell's resting membrane potential. The resting membrane potential, which is the electrical potential difference across the neuronal membrane when the cell is not actively firing, was observed to undergo a small hyperpolarization in the presence of GI-530159. hodoodo.comnih.govmedchemexpress.comnih.govwestminster.ac.ukkent.ac.uk

Specifically, in a study involving small DRG neurons, GI-530159 (1 μM) caused the membrane potential to hyperpolarize from an average of -53.6 ± 1.5 mV to -57.1 ± 1.5 mV. nih.gov This hyperpolarization, although seemingly small, is significant enough to move the membrane potential further away from the threshold required to initiate an action potential, thereby reducing the likelihood of the neuron firing. nih.govbiorxiv.org

ParameterControlAfter GI-530159 (1 μM)
Firing Frequency NormalSignificantly Reduced hodoodo.comnih.govmedchemexpress.comwestminster.ac.ukkent.ac.uk
Resting Membrane Potential -53.6 ± 1.5 mV-57.1 ± 1.5 mV nih.gov

The hyperpolarizing effect of this compound on neuronal membranes is a key aspect of its mechanism of action. hodoodo.comnih.govmedchemexpress.comwestminster.ac.uktocris.com By making the inside of the neuron more negative relative to the outside, the compound effectively dampens neuronal excitability. nih.gov This hyperpolarization is achieved through the activation of specific potassium channels, which allows positively charged potassium ions to flow out of the cell, thus increasing the negative charge inside. nih.govtocris.com The resulting stabilization of the membrane potential at a more hyperpolarized state makes it more difficult for depolarizing stimuli to reach the threshold for firing an action potential. nih.govbiorxiv.org

Current-Clamp Recordings to Assess Firing Frequency and Resting Membrane Potential

Interaction with Mechanosensitive K2P Channel Function in Sensory Neurons

The primary molecular targets of this compound are mechanosensitive two-pore-domain potassium (K2P) channels, specifically the TREK-1 and TREK-2 subtypes. hodoodo.comnih.govmedchemexpress.comwestminster.ac.uktocris.com These channels are crucial in setting the resting membrane potential of many neurons and play a significant role in sensory transduction. nih.govnih.govtocris.com

GI-530159 acts as a selective opener or activator of TREK-1 and TREK-2 channels. hodoodo.comnih.govmedchemexpress.comwestminster.ac.uktocris.com Studies have determined the half-maximal effective concentration (EC50) for TREK-1 activation to be approximately 0.76 μM in rubidium efflux assays and 0.9 μM in electrophysiological recordings. medchemexpress.comkent.ac.uknih.gov The compound shows selectivity for these channels, with no significant activity observed on other related channels such as TRAAK or other tested potassium channels. hodoodo.comnih.govmedchemexpress.comwestminster.ac.uk

By activating TREK-1 and TREK-2 channels, GI-530159 enhances the outward flow of potassium ions from sensory neurons. nih.gov This increased potassium conductance is the direct cause of the observed membrane hyperpolarization and the subsequent reduction in neuronal excitability and firing frequency. nih.gov This targeted action on mechanosensitive K2P channels in sensory neurons provides a clear pharmacological basis for the observed physiological effects of this compound. hodoodo.comnih.govwestminster.ac.uk

ChannelEffect of GI-530159EC50
TREK-1 (K2P2.1) Activator/Opener hodoodo.comnih.govmedchemexpress.comwestminster.ac.uktocris.com0.76 μM (Rb efflux assay) medchemexpress.comkent.ac.uktocris.com, 0.9 μM (electrophysiology) medchemexpress.comnih.gov
TREK-2 (K2P10.1) Activator/Opener hodoodo.comnih.govmedchemexpress.comwestminster.ac.uktocris.comNot specified
TRAAK (K2P4.1) No significant effect hodoodo.comnih.govmedchemexpress.comwestminster.ac.ukNot applicable

Pharmacological Profile and Comparative Studies of Gi 530159 Hcl

Comparison with Established K2P Channel Modulators

The pharmacological landscape of two-pore domain potassium (K2P) channel modulators is rapidly evolving, with a growing number of compounds being identified and characterized. GI-530159 HCl has emerged as a significant tool compound due to its selective activation of the TWIK-related K+ (TREK) channel subfamily, specifically TREK-1 (K2P2.1) and TREK-2 (K2P10.1). nih.govfrontiersin.org A thorough understanding of its properties necessitates a comparative analysis with other well-established K2P channel modulators.

Relative Potency and Efficacy Compared to Other TREK-1/2 Openers (e.g., Riluzole, BL-1249, ML335, ML402)

This compound demonstrates potent activation of TREK-1 channels, with a reported half-maximal effective concentration (EC50) of approximately 0.76 to 0.9 μM in various assays, including rubidium (Rb+) efflux and electrophysiological recordings. nih.govresearchgate.net Its efficacy is comparable to or, in some contexts, exceeds that of other known TREK-1/2 activators.

In comparative studies using patch-clamp electrophysiology on HEK-hTREK-1 cells, GI-530159 at a concentration of 50 µM induced a 9.73-fold increase in mean current density. mdpi.com This level of activation is substantial, though it is eclipsed by the 13.35-fold increase produced by ML335 under the same conditions. mdpi.com In contrast, the established neuroprotective drug Riluzole, which also exhibits TREK channel activating properties, showed a much weaker effect, with only a 2.23-fold increase in current at the same concentration. mdpi.com

The tetrazole-based compound BL-1249 is another important comparator. It activates TREK-1 and TREK-2 channels with EC50 values of approximately 5.5 µM and 8.0 µM, respectively. acs.org Notably, GI-530159 exhibits improved selectivity over BL-1249, which has been reported to cause a block of Na+ currents, an effect not observed with GI-530159. nih.gov This enhanced selectivity profile makes GI-530159 a more precise tool for studying the specific roles of TREK channels.

While GI-530159 is a potent activator of both TREK-1 and TREK-2, it is critically important to note its selectivity within the broader TREK subfamily. It has no detectable activating effect on TRAAK (K2P4.1) channels, even at concentrations as high as 10 µM. nih.gov This contrasts with compounds like BL-1249, which, although showing a preference for TREK-1/2, still weakly stimulates TRAAK channels. researchgate.netacs.org The selective activation of TREK-1 and TREK-2, but not TRAAK, is a key feature of GI-530159. nih.govfrontiersin.org

Table 1: Comparative Potency and Efficacy of TREK-1/2 Openers

CompoundTarget(s)EC50 (TREK-1)EC50 (TREK-2)Fold Activation (at 50 µM on TREK-1)Selectivity Notes
This compound TREK-1, TREK-2~0.8 µM nih.govresearchgate.netActivates nih.gov9.73-fold mdpi.comNo effect on TRAAK nih.gov
Riluzole TREK-1, TREK-2--2.23-fold mdpi.comAlso affects other channels researchgate.net
BL-1249 TREK-1, TREK-2~5.5 µM acs.org~8.0 µM acs.org-Weakly activates TRAAK acs.org
ML335 TREK-1, TREK-2--13.35-fold mdpi.comNo effect on TRAAK
ML402 TREK-1, TREK-2---No effect on TRAAK

Distinctive Activation Mechanisms or Binding Sites (if identified in literature)

A significant point of distinction among TREK channel activators lies in their mechanisms of action and binding sites. For several compounds, these have been elucidated, revealing a "polysite pharmacology" for K2P channels. biorxiv.org For instance, ML335 and ML402 are known to bind to a cryptic binding pocket located near the selectivity filter of the TREK-1 channel. nih.gov The action of BL-1249 is dependent on the C-terminal tail of the channel and involves the M2 and M3 transmembrane domains. nih.gov

In stark contrast, the precise binding site and the detailed molecular mechanism by which GI-530159 activates TREK-1 and TREK-2 channels remain to be elucidated. researchgate.net While it is known to enhance the activity of single hTREK1 channels in inside-out manual patch-clamp configurations, suggesting a direct interaction with the channel or a closely associated component, the specific residues or domains involved have not been identified. nih.gov It has been suggested that some activators, like certain caffeic acid derivatives, may bind to an external site on the channel. nih.gov However, whether GI-530159 follows a similar pattern is currently unknown. This lack of a defined binding site for GI-530159 is a critical knowledge gap and an area for future investigation. researchgate.net

Methodological Approaches in Compound Screening

The discovery of novel K2P channel modulators like GI-530159 has been greatly facilitated by advancements in screening technologies. These methods allow for the rapid assessment of large compound libraries to identify molecules with desired activities.

Application of High-Throughput Screening (HTS) Techniques for K2P Channel Activators

High-throughput screening (HTS) has become an indispensable tool in the identification of new pharmacological probes for K2P channels. nih.gov These campaigns often involve the screening of tens of thousands to over a hundred thousand small molecules to find activators or inhibitors of a specific channel. nih.govnih.gov The development of robust HTS assays has been crucial in overcoming the historical lack of selective K2P modulators. These assays are typically designed to be performed in multi-well plates (e.g., 384-well format), allowing for the parallel testing of numerous compounds. nih.gov GI-530159 was itself identified as a putative TREK-1 channel activator through such a screening effort. nih.gov

A key aspect of successful HTS for K2P channel activators is the ability to transiently express the channel of interest in a suitable mammalian cell line, often using systems like BacMam, which allows for the precise titration of channel expression to optimize the assay for activator identification. nih.gov

Use of Thallium Flux Monitoring Assays

A cornerstone of HTS for potassium channel modulators is the thallium flux assay. nih.govnih.govmetrionbiosciences.com This method leverages the fact that potassium channels are permeable to thallium ions (Tl+). nih.gov The assay involves loading cells expressing the target K2P channel with a Tl+-sensitive fluorescent dye. metrionbiosciences.com When Tl+ is added to the extracellular medium, it flows through the open potassium channels into the cell, causing an increase in the fluorescence of the intracellular dye. nih.govwestminster.ac.uk The rate of this fluorescence increase is proportional to the channel's activity. nih.gov

This technique is highly amenable to HTS because it is a fluorescence-based endpoint or kinetic read that can be rapidly measured in a plate reader. nih.govbmglabtech.com In the context of screening for activators, compounds are pre-incubated with the cells, and an increase in the rate of Tl+ influx compared to a vehicle control indicates a potential activating effect. metrionbiosciences.com The thallium flux assay has been successfully used to identify activators for several K2P channels, including TREK-1, TREK-2, and TASK-3. nih.govnih.govuos.ac.ukacs.org The initial identification of GI-530159 was based on a rubidium efflux assay, a similar principle that measures the movement of a potassium surrogate ion. nih.gov Following initial identification in such a primary screen, "hit" compounds are typically subjected to secondary validation using electrophysiological methods like automated patch-clamp to confirm their activity and characterize their properties in more detail. metrionbiosciences.com

Insights into K2P Channel Pharmacodynamics

The study of selective K2P channel modulators like GI-530159 has provided valuable insights into the pharmacodynamics of this important class of ion channels. K2P channels are recognized as key regulators of cellular excitability by setting the resting membrane potential. frontiersin.orgbiorxiv.org Their activation generally leads to a hyperpolarization of the cell membrane, making it more difficult for the cell to fire an action potential. This fundamental mechanism underlies their therapeutic potential in a range of conditions characterized by neuronal hyperexcitability, such as pain. researchgate.net

The development of compounds with distinct selectivity profiles, such as GI-530159's activation of TREK-1/2 but not TRAAK, allows for a more nuanced dissection of the physiological and pathophysiological roles of individual K2P channel subtypes. nih.gov For example, the ability of GI-530159 to reduce the firing frequency of dorsal root ganglion (DRG) neurons highlights the importance of TREK-1/2 channels in modulating the excitability of sensory neurons involved in pain perception. nih.gov

Furthermore, the discovery of multiple, distinct binding sites for different classes of modulators on TREK channels has revealed a complex "polysite pharmacology". biorxiv.org This suggests that the activity of these channels can be fine-tuned in multiple ways by different small molecules. While the binding site for GI-530159 is not yet known, its unique profile contributes to the growing toolbox of chemical probes that are essential for unraveling the intricate pharmacodynamics of K2P channels and for validating them as therapeutic targets.

Role in Neuronal Circuit Modulation and Pathophysiological Research

Impact on Sensory Neuron Function and Nociceptive Signaling Pathways

TREK K2P channels are significantly expressed in somatosensory nociceptive neurons, where they are critical regulators of excitability and mediators of pain perception. nih.govwestminster.ac.uk By acting as an opener of these channels, GI-530159 HCl influences the function of sensory neurons.

Studies using cultured rat dorsal root ganglion (DRG) neurons have shown that application of GI-530159 at a concentration of 1 μM leads to a significant reduction in firing frequency. nih.govwestminster.ac.ukmedchemexpress.com This effect is accompanied by a small hyperpolarization of the resting membrane potential. nih.govwestminster.ac.ukmedchemexpress.com The reduction in neuronal firing rate suggests that GI-530159's activation of TREK channels increases the potassium leak current, making the neurons less excitable. This mechanism is central to the role of K2P channels in setting the resting membrane potential and regulating action potential firing. biorxiv.orgbiorxiv.org

The modulation of DRG neuron excitability by GI-530159 points to its potential involvement in nociceptive signaling pathways. Given the critical role of TREK channels in pain perception, selective openers like GI-530159 are being investigated as potential tools for developing novel analgesic agents. nih.govwestminster.ac.uk Activation of TREK channels by various compounds, including GI-530159, has been associated with reduced excitability of small DRG neurons and has shown potential in models of pain. researchgate.netnih.govresearchgate.net

CompoundTarget ChannelsEC50 (TREK1)Effect on DRG NeuronsReference
GI-530159TREK1, TREK20.76 μMReduces firing frequency, small hyperpolarization nih.govtocris.commedchemexpress.com

Contribution to the Regulation of Neuronal Excitability in Central and Peripheral Nervous Systems

K2P channels, including TREK1 and TREK2, are widely expressed throughout the nervous system, contributing to the background potassium currents that are fundamental to regulating neuronal excitability. nih.govbiorxiv.org These channels influence the duration, frequency, and amplitude of action potentials, thereby modulating cellular responsiveness. biorxiv.orgbiorxiv.org

GI-530159's action as a TREK1/TREK2 opener directly impacts this regulation. In the peripheral nervous system (PNS), its effect on reducing the excitability of DRG neurons, as discussed, highlights its role in modulating sensory signal transmission. nih.govwestminster.ac.ukresearchgate.net The expression of TREK1 and TREK2 in sensory neurons underscores their importance in controlling the excitability of primary nociceptors. nih.govresearchgate.net

While the provided information focuses heavily on DRG neurons in the PNS, the widespread expression of TREK channels in the central nervous system (CNS) suggests that GI-530159 could also influence central neuronal circuits. K2P channels contribute to background currents in various CNS neuronal populations, impacting their resting membrane potential and excitability. nih.gov The modulation of these channels by pharmacological agents can profoundly affect neuronal function. nih.gov

Implications for Modulating Diverse Physiological Processes Where K2P Channels Play a Role (e.g., Neuroprotection, Anesthesia, Mood Regulation)

TREK1 channels, activated by GI-530159, are implicated in a variety of physiological and pathophysiological processes beyond pain perception. These include neuroprotection, anesthesia, and mood regulation. biorxiv.orgbiorxiv.orgmdpi.comresearchgate.net

TREK1 channels are highly expressed in excitable tissues and are known to play a key role in the cellular mechanisms underlying neuroprotection. biorxiv.orgbiorxiv.org Activation of K2P2.1 (TREK1) is associated with neuroprotection in both human and murine neurons. biorxiv.orgbiorxiv.org While the direct neuroprotective effects of GI-530159 are not explicitly detailed in the provided snippets, its action as a TREK1 opener suggests potential implications in this area, given that TREK1 is a known target of neuroprotective agents. biorxiv.orgbiorxiv.org

K2P channels are also involved in the mechanisms of general anesthesia. biorxiv.orgbiorxiv.orgescholarship.orgescholarship.org Activation of TREK-1 channels has been shown to contribute to the effects of various general anesthetics, leading to cell hyperpolarization and decreased action potential firing. researchgate.net This suggests that compounds activating TREK channels, such as GI-530159, could have implications for modulating anesthetic responses.

Furthermore, TREK1 has been linked to mood regulation. biorxiv.orgbiorxiv.orgresearchgate.net Its activity can be influenced by mood stabilizers, and it has been identified as a target for antidepressant drugs like fluoxetine. biorxiv.orgbiorxiv.org The involvement of TREK1 in depression suggests that modulating its activity with compounds like GI-530159 could have relevance for mood disorders. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Ligand Design Principles from Gi 530159 Hcl

Analysis of Molecular Determinants for TREK Channel Activation

GI-530159, chemically known as 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine], has been identified as a novel and selective activator of the TREK subfamily of K2P channels. tocris.comwestminster.ac.uk Its activity and selectivity have been characterized through various experimental techniques, including rubidium (⁸⁶Rb) efflux assays and patch-clamp electrophysiological recordings. westminster.ac.uknih.gov

Research demonstrates that GI-530159 is a potent activator of TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels. tocris.comwestminster.ac.uk In a ⁸⁶Rb efflux assay using a Chinese Hamster Ovary (CHO) cell line stably expressing human TREK-1 channels, GI-530159 exhibited an EC₅₀ value of 0.76 μM. tocris.comresearchgate.net Electrophysiological recordings in HEK293 cells yielded a similar EC₅₀ of 0.9 μM. nih.govresearchgate.net These findings confirm its role in enhancing channel currents across the entire voltage range, which is significant for modulating neuronal resting potential. tocris.com

A crucial aspect of GI-530159's molecular action is its selectivity within the K2P channel family. It shows pronounced activation of TREK-1 and TREK-2 but has no detectable effect on the closely related TRAAK (K2P4.1) channel. nih.govnih.gov This selectivity is a key determinant for its potential as a pharmacological tool. The compound's ability to hyperpolarize the membrane potential and reduce the firing frequency of dorsal root ganglion (DRG) neurons highlights its functional impact on neuronal excitability. nih.govresearchgate.net While GI-530159 effectively activates TREK channels, the precise molecular mechanism and its specific binding site remain to be fully elucidated. nih.govresearchgate.net

Development of Analogues and Derivatives to Elucidate SAR

While extensive structure-activity relationship (SAR) studies detailing a library of GI-530159 analogues are not widely published, the development of its hydrochloride salt, GI-530159 HCl, represents a key chemical modification. This salification was undertaken to improve the compound's aqueous solubility, a critical property for its use in biological assays and as a potential therapeutic agent.

The core structure of GI-530159, featuring two aniline (B41778) rings linked by a hexafluoroisopropylidene bis(p-phenyleneoxy) bridge, is distinct from other known TREK channel activators like the fenamate BL-1249 or the substituted acrylic acid derivatives. nih.govucsf.edu This unique scaffold suggests that modifications could be made to several positions to probe the SAR:

Aniline Rings: Substitution on the aniline rings could explore the impact of electron-donating or withdrawing groups on potency and selectivity.

Central Linker: Altering the hexafluoroisopropylidene group could provide insights into the role of this bulky, fluorinated moiety in channel interaction.

Amine Groups: Modification of the primary amine groups could influence hydrogen bonding interactions and physicochemical properties.

The study of analogues of other TREK activators, such as those derived from caffeic acid, has shown that it is possible to develop potent and effective modulators. nih.govnih.gov Similar systematic medicinal chemistry efforts focused on the GI-530159 scaffold would be necessary to fully map its SAR and identify analogues with improved properties.

Strategies for Enhancing Selectivity and Potency of K2P Channel Openers

The quest for selective and potent K2P channel openers has led to several key strategies, informed by the study of compounds like GI-530159 and the growing understanding of K2P channel structure. nih.gov

Exploiting Diverse Binding Sites: K2P channels possess multiple distinct modulator binding sites. ucsf.edubiorxiv.org For instance, compounds like ML335 and ML402 bind to a "K2P modulator pocket" adjacent to the selectivity filter, a region that differs between K2P subtypes. nih.govbiorxiv.org The fenestration sites within the channel present another target for achieving subtype specificity. elifesciences.org The selectivity of GI-530159 for TREK-1/2 over TRAAK suggests it may interact with a site that is not conserved across all TREK family members. tocris.comnih.gov Understanding how different chemical scaffolds engage these various sites is crucial for designing more selective molecules.

Targeting Allosteric Mechanisms: Rather than directly blocking the ion pore, many K2P modulators act via allosteric mechanisms, stabilizing either the open (activated) or closed state of the channel's selectivity filter gate. elifesciences.orgresearchgate.net This provides a more nuanced way to control channel function. Developing compounds that specifically stabilize the conductive state of the target K2P channel while not affecting others is a primary goal. biorxiv.org

Chemogenetic Approaches: A modern strategy involves engineering specific K2P channels with a unique mutation (e.g., a cysteine residue) that can be targeted by a covalently-binding small molecule. nih.govbiorxiv.org This "chemogenetic" approach allows for highly selective activation of the engineered channel, providing a powerful tool for studying the function of specific channels in complex biological systems. biorxiv.org

Improving Physicochemical Properties: As demonstrated by the creation of this compound, optimizing properties like solubility is essential for a compound's utility. Poor solubility can hinder accurate determination of potency and limit bioavailability. Rational drug design must therefore balance target potency with drug-like properties.

Rational Drug Design Principles Derived from this compound Research

The investigation of GI-530159 and the broader field of K2P channel pharmacology has underscored several rational drug design principles.

First, achieving subtype selectivity is paramount and possible. The fact that GI-530159 distinguishes between the highly related TREK-1/2 and TRAAK channels demonstrates that subtle differences in channel structure can be exploited. tocris.com Future design efforts can leverage high-resolution structural data to target non-conserved residues in or near modulator binding pockets to enhance selectivity. ucsf.eduelifesciences.org

Second, targeting allosteric sites rather than the conserved ion pore is a more effective strategy for developing selective modulators. The central pore of potassium channels is highly conserved, making it difficult to target without causing off-target effects on other channel families. elifesciences.org The discovery of unique modulator pockets in K2P channels provides a blueprint for designing activators with novel mechanisms of action and improved selectivity profiles. ucsf.edunih.gov

Third, a multi-pronged approach combining computational modeling, structural biology, and functional screening is essential. elifesciences.orgdrugtargetreview.com Structure-guided design can identify promising scaffolds and predict binding modes, while high-throughput screening of diverse chemical libraries can uncover novel starting points, as was the case for GI-530159. researchgate.net Subsequent detailed electrophysiological analysis is required to confirm the mechanism and selectivity of new compounds.

Finally, the development of tool compounds like GI-530159 is critical for validating K2P channels as therapeutic targets. nih.gov These selective activators allow researchers to probe the physiological roles of specific channels and provide the chemical starting points for medicinal chemistry programs aimed at developing novel therapeutics. researchgate.net

Table of Mentioned Compounds

Advanced Methodological Approaches in Gi 530159 Hcl Research

Application of Electrophysiological Techniques

Electrophysiological techniques have been central to understanding the effects of GI-530159 HCl on ion channel function. These methods allow for the direct measurement of ion flow across cell membranes, providing crucial insights into how the compound modulates channel activity.

Patch-Clamp and Voltage-Clamp Recordings in Native and Recombinant Systems

Patch-clamp and voltage-clamp recordings have been fundamental in characterizing the interaction of GI-530159 with K2P channels. nih.gov These techniques enable researchers to control the membrane potential of a cell and measure the resulting ion currents, offering a detailed view of channel gating and modulation. msu.edu

In recombinant systems , such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells engineered to express specific ion channels, the effects of GI-530159 have been precisely quantified. nih.govnih.gov For instance, whole-cell patch-clamp recordings in CHO cells expressing human TREK-1 channels have been used to determine the concentration-dependent activation of the channel by GI-530159. westminster.ac.uk Studies have shown that GI-530159 activates TREK-1 and TREK-2 channels. tocris.com Specifically, in HEK-hTREK-1 cells, GI-530159 induced a significant, 9.73-fold increase in current density at a concentration of 50 µM. nih.gov The EC50 value for GI-530159 on recombinant human TREK-1 channels was determined to be 0.9 μM from electrophysiological recordings, a value consistent with findings from rubidium (⁸⁶Rb) efflux assays. researchgate.net

Single-channel patch-clamp recordings from recombinant TREK channels have further detailed the mechanism of action, providing evidence of the compound's effect on the channel's open probability. nih.govwestminster.ac.uk These studies have also confirmed the selectivity of GI-530159, showing no significant effect on other potassium channels like TRAAK and TASK3. westminster.ac.uktocris.com

In native systems , such as cultured rat dorsal root ganglion (DRG) neurons, current-clamp recordings have been employed to assess the physiological consequences of channel activation by GI-530159. westminster.ac.ukkent.ac.uk Application of 1 μM GI-530159 to these neurons resulted in a notable decrease in firing frequency and a slight hyperpolarization of the resting membrane potential, demonstrating the compound's ability to reduce neuronal excitability. nih.govwestminster.ac.ukkent.ac.uk These findings in native neurons provide pharmacological evidence for the presence of mechanosensitive TREK K2P channels in sensory neurons. westminster.ac.ukkent.ac.uk

Below is an interactive data table summarizing the electrophysiological findings for GI-530159.

Cell SystemTechniqueChannel TargetKey FindingReference
Recombinant CHO cells⁸⁶Rb Efflux AssayTREK-1EC50 = 0.76 μM tocris.com
Recombinant hTREK-1ElectrophysiologyTREK-1EC50 = 0.9 μM researchgate.net
HEK-hTREK-1 cellsPatch-clampTREK-19.73-fold current increase at 50 µM nih.gov
Cultured Rat DRG NeuronsCurrent-clampNative TREK channelsReduced firing frequency and membrane hyperpolarization at 1 μM nih.govwestminster.ac.ukkent.ac.uk

Automated Electrophysiology Platforms in Screening

To facilitate higher throughput screening of compounds, automated electrophysiology platforms have been utilized. metrionbiosciences.com These systems allow for the rapid evaluation of a compound's effect on ion channel function across numerous cells simultaneously. While direct evidence of this compound being screened on such platforms is not extensively detailed in the provided context, the development of robust, stably-expressing cell lines, such as the CHO-hNaV1.9 line for the Qube 384 system, highlights the industry's move towards these efficient screening methods. metrionbiosciences.com The use of such platforms would be a logical step in the large-scale screening of analogs of GI-530159 or for identifying other selective K2P channel modulators. The established EC50 values for GI-530159 in traditional electrophysiology and efflux assays make it a valuable reference compound for validating these high-throughput systems. tocris.comresearchgate.net

Molecular Biology Techniques

Molecular biology techniques have been indispensable in dissecting the specific targets of this compound and understanding the molecular determinants of its action.

Gene Expression Analysis (e.g., Transcriptome Profiling of K2P Channels)

To contextualize the effects of GI-530159 in native tissues, gene expression analysis has been employed. Transcriptome analysis of single dorsal root ganglion (DRG) cells has been used to determine the expression levels of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels. nih.govwestminster.ac.uknih.gov This approach provides crucial information on which channel subtypes are present in the cells being studied, allowing for a more informed interpretation of the pharmacological data. By correlating the physiological effects of GI-530159 with the known expression of its target channels, researchers can strengthen the link between compound activity and specific molecular entities. westminster.ac.uk

Use of Ex Vivo and Primary Cell Culture Models

Ex vivo and primary cell culture models provide a bridge between recombinant systems and in vivo studies, offering a more physiologically relevant environment to study cellular processes. mdpi.comcshl.edu The use of primary cultures of rat dorsal root ganglion (DRG) neurons has been a cornerstone in the research of GI-530159. nih.govwestminster.ac.ukkent.ac.uk These cultures maintain many of the native properties of the neurons, allowing for the study of GI-530159's effect on neuronal excitability in a context that closely mimics the peripheral nervous system. westminster.ac.ukkent.ac.uk The demonstration that GI-530159 reduces the firing frequency of these neurons provides strong evidence for its potential as a modulator of sensory neuron activity. nih.govwestminster.ac.uk The use of such primary cell models is critical for validating the therapeutic potential of compounds identified through recombinant screening assays. mdpi.com

Cultured Rat Dorsal Root Ganglion (DRG) Neurons

Cultured dorsal root ganglion (DRG) neurons from rats have emerged as a important model system in the investigation of GI-530159. westminster.ac.uknih.gov These primary sensory neurons are crucial for transmitting pain signals, and their use in vitro allows for direct assessment of compounds that may modulate their activity. westminster.ac.uknih.goveurekaselect.com

Research has demonstrated that the application of GI-530159 to cultured rat DRG neurons leads to a notable reduction in neuronal excitability. westminster.ac.uknih.gov Specifically, current-clamp recordings have shown that a 1 µM concentration of GI-530159 results in a significant decrease in the frequency of action potential firing. westminster.ac.uknih.gov This is accompanied by a slight hyperpolarization of the resting membrane potential. westminster.ac.uknih.gov These findings provide direct evidence of the compound's ability to dampen the electrical activity of these key sensory neurons. westminster.ac.uknih.govresearchgate.net

The underlying mechanism for this reduction in excitability is attributed to the activation of specific potassium channels. westminster.ac.uknih.gov Transcriptome analysis of single DRG cells has confirmed the expression of two-pore-domain potassium (K2P) channels, including TREK1 (K2P2.1) and TREK2 (K2P10.1). nih.gov GI-530159 has been identified as a selective opener of these TREK channels. westminster.ac.uknih.gov By activating these channels, the compound increases potassium efflux, which in turn hyperpolarizes the neuron and makes it less likely to fire an action potential. westminster.ac.uknih.govtocris.com The selective activation of these channels by GI-530159 in sensory neurons highlights its potential as a tool for studying pain pathways. nih.gov

Table 1: Effects of GI-530159 on Cultured Rat DRG Neurons

ParameterObservationReference
Neuronal ExcitabilitySignificant reduction in firing frequency westminster.ac.uknih.gov
Resting Membrane PotentialSmall hyperpolarization westminster.ac.uknih.gov
Mechanism of ActionActivation of TREK K2P channels westminster.ac.uknih.gov

Future Research Directions and Hypothesis Generation for Gi 530159 Hcl

Unexplored Aspects of GI-530159 HCl's Molecular Pharmacology

While GI-530159 has been identified as a selective TREK-1 and TREK-2 channel opener, the precise molecular mechanisms governing its action are not fully elucidated. nih.gov Future investigations should prioritize understanding the specific binding site and the conformational changes induced upon binding. A key unexplored area is the structural basis for its selectivity. GI-530159 activates TREK-1 and TREK-2 but has no discernible effect on the closely related TRAAK channel or other potassium channels like TASK3. hodoodo.comkent.ac.uknih.gov

Hypotheses for future investigation include:

Binding Site Identification: It is hypothesized that GI-530159 binds to a unique allosteric pocket on the TREK-1 and TREK-2 channel proteins, distinct from the pore region, which is conserved in the non-responsive TRAAK channel. Identifying this site through cryo-electron microscopy or computational docking studies could reveal novel regulatory domains.

Mechanism of Mechanosensitivity Modulation: GI-530159 is described as a mechanosensitive opener. hodoodo.comkent.ac.uk A critical hypothesis to test is whether GI-530159 lowers the mechanical threshold for channel activation or if it directly gates the channel in a way that mimics mechanical stimulation. This could be explored using techniques like patch-clamp recordings under varying membrane pressures.

Structural Determinants of Selectivity: It is hypothesized that specific amino acid residues present in TREK-1 and TREK-2, but absent or substituted in TRAAK, are crucial for the binding and/or efficacy of GI-530159. Chimeric channel studies, where domains are swapped between TREK-1 and TRAAK, could pinpoint these critical residues.

Potential as a Research Tool for K2P Channel Biology and Neuroscience

The selectivity of GI-530159 makes it an invaluable research tool for dissecting the specific roles of TREK-1 and TREK-2 channels in complex biological systems. researchgate.netsigmaaldrich.com

Mechanosensitive ion channels are fundamental for a range of physiological processes, from cellular volume regulation to hearing and touch. nih.gov K2P channels, including TREK-1 and TREK-2, are key players in mechanotransduction. nih.gov

Future research could leverage GI-530159 to:

Isolate TREK Channel Contributions: In cells expressing multiple types of mechanosensitive channels (e.g., Piezo, TRP, and K2P channels), GI-530159 can be used to specifically activate the TREK-1/2 sub-population. nih.gov This would allow researchers to test the hypothesis that TREK-1/2 channels are primarily responsible for setting the resting membrane potential and modulating the excitability of mechanosensory neurons, rather than initiating the primary mechanotransduction current.

Probe Mechanosensation in Different Tissues: The role of mechanosensitive channels is critical in the gastrointestinal tract, involving cells like enterochromaffin cells and smooth muscle cells. nih.gov It is hypothesized that applying GI-530159 in ex vivo gut preparations could help determine the specific contribution of TREK-1/2 activation to processes like peristalsis and visceral sensation.

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning, memory, and behavioral adaptation. nih.gov Background potassium channels like TREK-1 and TREK-2 play a critical role in setting the resting membrane potential and controlling neuronal excitability, which are key factors in the induction of synaptic plasticity. biorxiv.orgresearchgate.net

Hypotheses for investigation using GI-530159 include:

Modulation of Plasticity Thresholds: Long-term potentiation (LTP) and long-term depression (LTD) are activity-dependent forms of synaptic plasticity. nih.gov It is hypothesized that by hyperpolarizing the neuronal membrane, GI-530159 will increase the threshold for LTP induction and facilitate LTD. This can be tested in hippocampal or cortical slice preparations.

Investigating Homeostatic Plasticity: In response to chronic changes in network activity, neurons can scale their excitability up or down. It is hypothesized that GI-530159 can be used as a tool to induce a state of reduced excitability, allowing for the study of the subsequent homeostatic mechanisms that neurons employ to restore their firing rates.

Circuit-Specific Inhibitory Plasticity: In brain regions like the ventral tegmental area (VTA), which are central to addiction and mental illness, inhibitory synaptic plasticity plays a crucial role in circuit remodeling. nih.gov GI-530159 could be used to probe how sustained activation of TREK-1/2 channels on specific neuronal populations impacts these experience-dependent changes.

Elucidating Mechanisms of Mechanosensation

Theoretical Frameworks for K2P Channel-Targeted Therapeutic Strategies Based on this compound Insights

The findings from studies involving GI-530159 can provide a foundation for designing novel therapeutic strategies targeting K2P channels. nih.govwestminster.ac.uk

GI-530159 has been shown to reduce the excitability of rat dorsal root ganglion (DRG) neurons, which are critical in pain pathways. kent.ac.uknih.govwestminster.ac.uk This provides a basis for using the compound to investigate the role of TREK-1/2 channels in various disease models, without assessing therapeutic efficacy.

Table 1: Observed Preclinical Effects of GI-530159

Parameter Observation Cell/Tissue Type Implication for Research Models Reference(s)
Neuronal Firing Significant reduction in firing frequency Cultured Rat DRG Neurons Investigation in neuropathic pain models kent.ac.uknih.govwestminster.ac.uk
Resting Membrane Potential Small but significant hyperpolarization Cultured Rat DRG Neurons Study of conditions involving neuronal hyperexcitability kent.ac.uknih.govwestminster.ac.uk
Channel Activation Activates TREK-1 and TREK-2 channels Recombinant expression systems (CHO, HEK293) Basal tool for validating TREK-1/2 expression and function mdpi.comhodoodo.comtocris.comnih.gov

Future preclinical investigations could test the following hypotheses:

In non-human models of neuropathic pain, such as those induced by chemotherapy agents like oxaliplatin, it is hypothesized that the application of GI-530159 will normalize the hyperexcitability of DRG neurons associated with the condition. researchgate.netresearchgate.net

Given the role of TREK channels in depression and migraine, it is hypothesized that in relevant animal models, GI-530159 will alter the activity of specific neural circuits implicated in these disorders. researchgate.netnih.gov

GI-530159 serves as an important chemical scaffold for the development of new and improved K2P channel modulators. nih.gov The search for additional activators demonstrates the need for an expanded chemical toolbox to study these channels. mdpi.comresearchgate.net

Table 2: Selectivity Profile of GI-530159

Channel Effect EC₅₀ (TREK-1) Method Reference(s)
TREK-1 (K2P2.1) Activator ~0.76 µM ⁸⁶Rb efflux assay, electrophysiology hodoodo.comtocris.comnih.gov
TREK-2 (K2P10.1) Activator - Electrophysiology kent.ac.uknih.govwestminster.ac.uk
TRAAK (K2P4.1) No detectable action - Electrophysiology kent.ac.uknih.govwestminster.ac.uk
TASK3 No significant effect - Not specified hodoodo.comtocris.com

Hypotheses for drug design include:

Structure-Activity Relationship (SAR) Studies: It is hypothesized that modifications to the 4,4'-(((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))dianiline structure of GI-530159 can lead to compounds with greater potency or altered selectivity. hodoodo.com For instance, developing an analogue that is highly selective for TREK-1 over TREK-2 (or vice versa) would be a major advance for the field.

Improving Physicochemical Properties: Based on the need to prepare salt forms of compounds like GI-530159 to improve solubility, it is hypothesized that next-generation compounds can be designed with improved bioavailability and pharmacokinetic properties for in vivo research, using GI-530159 as a benchmark. mdpi.com

Q & A

Q. What are the standard synthetic protocols for GI-530159 HCl, and how can researchers ensure reproducibility?

this compound synthesis should follow peer-reviewed protocols with explicit details on reagents, stoichiometry, and reaction conditions (e.g., temperature, solvent systems). Reproducibility requires:

  • Stepwise documentation : Include purification methods (e.g., recrystallization solvents, HPLC gradients) and characterization data (e.g., NMR, HRMS) to validate chemical identity .
  • Control experiments : Replicate key steps (e.g., salt formation) to confirm consistency in yield and purity .
  • Reference standards : Compare spectral data with published libraries or certified reference materials to resolve ambiguities .

Q. How should researchers design initial pharmacological assays for this compound?

Begin with in vitro assays to assess target engagement (e.g., enzyme inhibition, receptor binding):

  • Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values .
  • Positive/Negative controls : Include known agonists/antagonists to validate assay sensitivity .
  • Statistical rigor : Employ triplicate measurements and ANOVA to account for variability .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be systematically analyzed?

Contradictions often arise from methodological differences. Resolve them via:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies using tools like Google Scholar’s "Cited by" and "Related articles" to identify confounding variables .
  • Cross-validation : Replicate disputed experiments under standardized conditions, ensuring reagent sources and instrumentation are consistent .
  • Data triangulation : Integrate orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to confirm mechanisms .

Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Stability studies require:

  • Forced degradation : Expose the compound to stress conditions (pH extremes, UV light) and monitor degradation products via LC-MS/MS .
  • Potentiometric titration : Use second-derivative plots (d²pH/dV²) to resolve endpoints in HCl-containing mixtures, ensuring accurate quantification of acid dissociation states .
  • Long-term kinetic studies : Apply Arrhenius equations to predict shelf-life at varying temperatures .

Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects?

  • Structural-activity relationship (SAR) studies : Modify functional groups (e.g., substituents on the core scaffold) and test against related targets .
  • High-throughput screening (HTS) : Use kinase panels or GPCR arrays to identify off-target interactions, prioritizing hits with >50% inhibition at 10 µM .
  • Computational modeling : Perform molecular docking to predict binding affinities and guide rational design .

Methodological & Data Analysis

Q. What statistical frameworks are recommended for interpreting dose-response data in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error propagation : Calculate confidence intervals for IC₅₀ values using bootstrap resampling .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., reaction time, catalyst loading) impacting purity .
  • Analytical trending : Monitor impurities via UPLC-PDA across batches and correlate with process variables .

Literature & Collaboration

Q. What strategies enhance the discovery of prior art on this compound using academic databases?

  • Keyword optimization : Combine terms like “this compound” + “kinase inhibitor” + “synthesis” in Google Scholar, leveraging Boolean operators (AND/OR) .
  • Citation chaining : Use the “Cited by” feature to trace seminal papers and identify emerging trends .
  • Patent mining : Search Espacenet or USPTO databases for unpublished synthetic routes or applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GI-530159 HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GI-530159 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.